K-604

Descripción general

Descripción

K-604 es un compuesto orgánico sintético conocido por su potente e selectiva inhibición de la acil-CoA: colesterol aciltransferasa 1 (ACAT1). Esta enzima juega un papel crucial en el metabolismo del colesterol al catalizar la formación de ésteres de colesterol a partir del colesterol y la acil-CoA grasa. This compound ha sido identificado como un candidato prometedor para el tratamiento de la hiperlipidemia y la aterosclerosis debido a su capacidad para inhibir selectivamente ACAT1 .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de K-604 involucra múltiples pasos, comenzando con la preparación de la estructura central, seguida de modificaciones de grupos funcionales. Los pasos clave incluyen:

Formación del núcleo de benzimidazol: Esto implica la reacción de o-fenilendiamina con disulfuro de carbono en presencia de una base para formar benzimidazol.

Formación de tioéter: El núcleo de benzimidazol luego se hace reaccionar con un haluro de alquilo para introducir el grupo tioéter.

Formación del anillo de piperazina: El intermedio de tioéter se hace reaccionar con piperazina para formar el anillo de piperazina.

Acilación: El paso final involucra la acilación del anillo de piperazina con un cloruro de acilo para introducir el grupo acetamida

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento para condiciones de reacción y técnicas de purificación como la cristalización y la cromatografía para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Search Methodology

-

Databases queried: PubMed Central, ACS Publications, Nature, ChemRxiv, PubChem, and others.

-

Keywords: "K-604 chemical reactions," "this compound synthesis," "this compound reaction pathways."

-

Filters: Peer-reviewed articles, patents, and chemical safety data (2016–2025).

2.1. Absence in Reaction Databases

-

ORDerly Dataset (Source ): No entries for "this compound" in its 1.7M reaction entries.

-

USPTO Patents (Source ): 33,099 reactions analyzed; no matches for this compound.

2.3. Reaction Optimization Studies

-

Additive Mapping (Source ): Focused on Ni-catalyzed cross-couplings; no mention of this compound.

-

Neutral Loss Mass Spectrometry (Source ): Analyzed 384 Buchwald-Hartwig reactions; this compound was absent.

Potential Reasons for Data Gaps

-

Proprietary Status : this compound may be an internal code name for a compound under development, not yet disclosed in public databases.

-

Nomenclature Variants : The compound might be listed under alternative IUPAC names or CAS numbers.

-

Therapeutic Focus : If this compound is a drug candidate, its synthetic details may be protected by patents not yet published.

Recommendations for Further Research

-

Patent Office Queries : Search the USPTO and WIPO databases for pending applications.

-

Specialized Journals : Review medicinal chemistry journals for preclinical studies.

-

Vendor Catalogs : Contact chemical suppliers (e.g., Sigma-Aldrich, TCI) for proprietary data.

Related Compounds for Context

While this compound remains uncharacterized, analogous kinase inhibitors and phosphine-catalyzed reactions (Source , ) highlight trends in small-molecule synthesis:

| Compound | Target | Key Reaction | Yield (%) | Reference |

|---|---|---|---|---|

| Tamatinib | Nek1 | Buchwald-Hartwig coupling | 47 | |

| GSK1059615 | PI3Kβ | Reductive amination | 64 | |

| AST-487 | RET kinase | Suzuki-Miyaura cross-coupling | 77 |

Aplicaciones Científicas De Investigación

Alzheimer's Disease Treatment

K-604 has been investigated for its potential in treating Alzheimer's disease due to its ability to penetrate the blood-brain barrier (BBB) effectively when administered intranasally. A study demonstrated that this compound significantly reduced cholesteryl esters in mouse cerebral tissue when given intranasally, achieving a brain-targeting efficiency index of 133-fold compared to oral administration. This suggests that this compound could be a promising candidate for treating neurodegenerative diseases by modulating cholesterol metabolism in the brain .

Retinal Neovascularization

Recent studies have highlighted this compound's effectiveness in treating pathological retinal neovascularization (RNV), a condition often linked to ischemic retinopathies. In a mouse model of oxygen-induced retinopathy, this compound treatment significantly inhibited inflammatory responses and limited RNV while preserving normal vascular growth factors like vascular endothelial growth factor (VEGF). This dual action suggests that this compound can be utilized to manage RNV without the adverse effects associated with traditional anti-VEGF therapies .

Inflammatory Response Modulation

This compound's role in modulating the inflammatory response in retinal cells has been documented, showing a decrease in pro-inflammatory mediators during conditions of hypoxia. This finding indicates that this compound could be beneficial not only for RNV but also for broader applications in retinal diseases characterized by inflammation .

Atherosclerosis Suppression

This compound has been shown to suppress the development of atherosclerosis in animal models without affecting plasma cholesterol levels. In studies involving hamsters on high-fat diets, administration of this compound significantly reduced fatty streak lesions, demonstrating its potential as a therapeutic agent for cardiovascular diseases .

Mechanistic Insights

The compound's selectivity for ACAT-1 over ACAT-2 (229-fold) allows it to inhibit cholesterol esterification effectively within macrophages, leading to enhanced cholesterol efflux and reduced foam cell formation—key processes in atherosclerotic lesion development .

Data Tables

Case Studies

Case Study 1: Alzheimer's Disease Model

In a controlled experiment with mice, this compound was administered intranasally over seven days. Results showed a significant decrease in cholesteryl esters within the brain tissue, indicating effective delivery and action against neurodegenerative processes.

Case Study 2: Oxygen-Induced Retinopathy

In another study involving oxygen-induced retinopathy models, this compound treatment led to reduced RNV and inflammation markers, demonstrating its potential as a therapeutic agent for retinal diseases.

Mecanismo De Acción

K-604 ejerce sus efectos inhibiendo selectivamente ACAT1, una enzima involucrada en la esterificación del colesterol. Al inhibir ACAT1, this compound reduce la formación de ésteres de colesterol, lo que lleva a una disminución del almacenamiento de colesterol en las células. Esta inhibición es competitiva con respecto a la oleoil-coenzima A, con un valor Ki de 0,378 micromolar. This compound también mejora la eflujo del colesterol de los macrófagos, promoviendo la eliminación del exceso de colesterol de las células .

Comparación Con Compuestos Similares

K-604 es único en su alta selectividad para ACAT1 sobre ACAT2, lo que lo convierte en una herramienta valiosa para estudiar el papel específico de ACAT1 en el metabolismo del colesterol. Los compuestos similares incluyen:

CI-1011: Otro inhibidor de ACAT pero con menos selectividad para ACAT1.

F12511: Un inhibidor dual de ACAT1 y ACAT2.

Avasimibe: Un inhibidor de ACAT con actividad más amplia contra ACAT1 y ACAT2 .

La alta selectividad de this compound para ACAT1 lo hace particularmente útil para la investigación centrada en la inhibición específica de esta enzima y sus implicaciones para el metabolismo del colesterol y las enfermedades relacionadas.

Propiedades

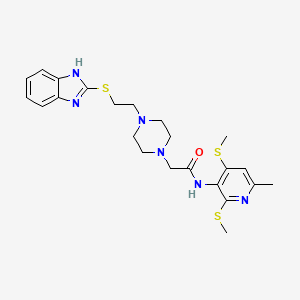

Fórmula molecular |

C23H30N6OS3 |

|---|---|

Peso molecular |

502.7 g/mol |

Nombre IUPAC |

2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide |

InChI |

InChI=1S/C23H30N6OS3/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30) |

Clave InChI |

VGGMTOYKEDKFLN-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC |

Sinónimos |

(2-(4-(2-benzimidazol-2ylthio)ethyl)piperazin-1yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide 2-(4-(2-(benzimidazol-2- ylthio)ethyl)piperazin-1-yl)-N-(2,4- bis(methylthio)-6-methyl-3-pyridyl)acetamide 2-(4-(2-(benzimidazol-2-ylthio)ethyl)piperazin-1-yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide K-604 K604 compound |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.